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Compound of Interest

Compound Name: 2-(4-Formylphenoxy)acetonitrile

Cat. No.: B112567 Get Quote

An In-depth Examination of the Spectroscopic Signatures of a Versatile Synthetic Building

Block

Abstract
This technical guide provides a detailed analysis of the spectroscopic data for the compound 2-
(4-Formylphenoxy)acetonitrile, a key intermediate in various synthetic pathways. Due to the

absence of publicly available experimental spectra, this document outlines the expected

spectroscopic characteristics based on established principles of nuclear magnetic resonance

(NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The guide is intended for

researchers, scientists, and professionals in drug development, offering a robust theoretical

framework for the characterization of this molecule. While predicted data serves as a valuable

reference, it is imperative to confirm these findings with experimental data as it becomes

available.

Introduction
2-(4-Formylphenoxy)acetonitrile (C₉H₇NO₂) is a bifunctional organic molecule featuring a

formyl group and a nitrile moiety attached to a phenoxy scaffold.[1][2] Its molecular weight is

161.16 g/mol , and it is registered under CAS number 385383-45-9.[1][2][3] The presence of

two reactive functional groups, an aldehyde and a nitrile, makes it a valuable precursor in the

synthesis of a wide range of heterocyclic compounds, pharmaceuticals, and materials.
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Accurate structural elucidation and purity assessment are critical for any chemical compound

intended for research and development. Spectroscopic techniques are the cornerstone of this

characterization. This guide will provide a comprehensive overview of the theoretical

spectroscopic data for 2-(4-Formylphenoxy)acetonitrile.

Molecular Structure and Predicted Spectroscopic
Features
The molecular structure of 2-(4-Formylphenoxy)acetonitrile is presented below. The key

functional groups and proton/carbon environments that give rise to distinct spectroscopic

signals are highlighted.

Caption: Molecular structure of 2-(4-Formylphenoxy)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and

methylene protons.

Experimental Protocol (General):

Dissolve a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Process the data, including Fourier transformation, phase correction, and baseline

correction. Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., TMS).
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Predicted ¹H NMR Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.9 Singlet 1H
Aldehydic proton (-

CHO)

~7.8 Doublet 2H
Aromatic protons

(ortho to -CHO)

~7.1 Doublet 2H
Aromatic protons

(ortho to -OCH₂CN)

~5.0 Singlet 2H
Methylene protons (-

OCH₂CN)

Rationale:

The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the

carbonyl group and is expected to appear as a singlet far downfield.

The aromatic protons will exhibit a characteristic AA'BB' system for a 1,4-disubstituted

benzene ring. The protons ortho to the electron-withdrawing formyl group will be deshielded

and appear at a lower field than the protons ortho to the electron-donating ether linkage.

The methylene protons of the acetonitrile group are adjacent to an oxygen atom and will

appear as a singlet in the midfield region.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the different carbon environments within

the molecule.

Experimental Protocol (General):

Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

Acquire a proton-decoupled ¹³C NMR spectrum.
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Longer acquisition times may be necessary to observe quaternary carbons and the nitrile

carbon.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment

~190 Aldehydic carbon (-CHO)

~162 Aromatic carbon attached to oxygen (-O-Car)

~132 Aromatic carbons ortho to -CHO

~131 Aromatic quaternary carbon attached to -CHO

~116 Nitrile carbon (-CN)

~115 Aromatic carbons ortho to -OCH₂CN

~55 Methylene carbon (-OCH₂CN)

Rationale:

The carbonyl carbon of the aldehyde is the most deshielded, appearing at the lowest field.

The aromatic carbons will have distinct chemical shifts based on their substitution. The

carbon attached to the electronegative oxygen will be downfield, while the others will be in

the typical aromatic region.

The nitrile carbon has a characteristic chemical shift in the 115-120 ppm range.

The methylene carbon, being attached to an oxygen, will be in the aliphatic region but

deshielded compared to a simple alkane.

Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Experimental Protocol (General):
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For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total

Reflectance (ATR) accessory.

For a liquid sample, a thin film between salt plates can be used.

Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2900 Weak Aliphatic C-H stretch

~2250 Medium-Sharp C≡N (nitrile) stretch

~1700 Strong C=O (aldehyde) stretch

~1600, ~1500 Medium Aromatic C=C stretch

~1250 Strong Aryl-O-C (ether) stretch

Rationale:

The most prominent peaks will be the strong carbonyl stretch of the aldehyde and the sharp,

medium intensity nitrile stretch.

The aromatic C-H and C=C stretches will confirm the presence of the benzene ring.

The strong band corresponding to the aryl ether linkage is also a key diagnostic feature.

Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Experimental Protocol (General):
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Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization

source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Acquire the mass spectrum.

Predicted Mass Spectrometry Data (EI):

m/z Possible Fragment

161 [M]⁺ (Molecular Ion)

132 [M-CHO]⁺

121 [M-CH₂CN]⁺

93 [C₆H₅O]⁺

Fragmentation Pathway:

[C₉H₇NO₂]⁺˙
m/z = 161

[C₈H₇NO]⁺˙
m/z = 132- CHO

[C₇H₅O₂]⁺
m/z = 121

- CH₂CN
[C₆H₅O]⁺
m/z = 93

- CO

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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